N-(Cyanomethyl)-N-cyclopropyl-4-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-triene-5-carboxamide
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Description
N-(Cyanomethyl)-N-cyclopropyl-4-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-triene-5-carboxamide is a useful research compound. Its molecular formula is C16H16N4O2S and its molecular weight is 328.39. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Alpha-1-Antitrypsin (A1AT) . A1AT is a protease inhibitor that protects tissues from enzymes of inflammatory cells, especially neutrophil elastase. It plays a crucial role in maintaining the health of the lungs and liver.
Mode of Action
The compound acts as a modulator of Alpha-1-Antitrypsin . While the exact interaction mechanism is not specified, modulators typically bind to their target protein and alter its activity. This can result in changes to the protein’s function, stability, or cellular location.
Biochemical Pathways
The compound’s modulation of A1AT can affect several biochemical pathways. A1AT is involved in the regulation of immune response and inflammation. By modulating A1AT, the compound could potentially influence these pathways and their downstream effects .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific mode of action and the pathways it affects. As an A1AT modulator, it could potentially reduce inflammation and tissue damage in conditions where A1AT is deficient .
Properties
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-4-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-triene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-9-12-14(18-11-3-2-7-20(11)15(12)21)23-13(9)16(22)19(8-6-17)10-4-5-10/h10H,2-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEOFWOQSONEMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N3CCCC3=N2)C(=O)N(CC#N)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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